2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Description
This compound is a 1,3,4-oxadiazole derivative characterized by two key substituents:
- Position 2: A 3-[(2,4-dichlorophenyl)methoxy]phenyl group, which introduces electron-withdrawing chlorine atoms and a methoxy-linked aromatic system.
- Position 5: A (2-methylphenyl)methylsulfanyl group, contributing steric bulk and lipophilicity due to the methyl-substituted benzyl thioether.
The 2,4-dichlorophenyl moiety is frequently associated with enhanced biological activity, as seen in anticancer and enzyme-inhibiting compounds . The sulfanyl group at position 5 may influence redox properties or binding interactions, as observed in α-glucosidase inhibitors and Rho kinase inhibitors .
Properties
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-15-5-2-3-6-18(15)14-30-23-27-26-22(29-23)16-7-4-8-20(11-16)28-13-17-9-10-19(24)12-21(17)25/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLNVISDXGDIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 369.24 g/mol. The structure features a 1,3,4-oxadiazole ring which is known for contributing to various biological activities.
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer : Several studies have reported that oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives have shown cytotoxic effects against human colon adenocarcinoma (HT-29), human cervical carcinoma (HeLa), and other tumor cell lines .
- Antimicrobial : Compounds containing the oxadiazole moiety have demonstrated significant antibacterial and antifungal properties. They exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
- Anti-inflammatory : Some oxadiazoles have been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
- Anticonvulsant : Certain derivatives have been evaluated for their anticonvulsant activity, indicating their potential in managing epilepsy .
The biological activities of oxadiazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazoles act by inhibiting key enzymes involved in cancer progression and inflammation. For example, they have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through interactions with specific cellular pathways and proteins such as Bcl-2 and p53 .
- Reactive Oxygen Species (ROS) Generation : Oxadiazoles may increase ROS levels in target cells, leading to oxidative stress that contributes to cell death in cancer cells .
Case Studies
A selection of case studies highlights the effectiveness of this compound:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer types including breast and lung cancers. The compound was found to be more effective than some existing chemotherapeutics .
- Antibacterial Testing : In vitro testing revealed that this oxadiazole derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
DPMO has been investigated for its anticancer properties . In vitro studies have shown that compounds with oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The hybridization of pharmacophores in DPMO enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent .
Key Findings:
- Anticancer Activity: DPMO was subjected to the National Cancer Institute's 60-cell line screening protocol, revealing promising activity against specific cancer types .
- Mechanism of Action: The presence of the dichlorophenyl and methylthio groups is believed to enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways.
Agrochemical Applications
DPMO has potential applications in agrochemicals as a pesticide or herbicide . The incorporation of the oxadiazole ring is known to impart biological activity against pests and pathogens in agricultural settings.
Research Highlights:
- Studies have indicated that similar oxadiazole derivatives can act as effective fungicides and insecticides due to their ability to disrupt metabolic processes in target organisms.
- The specific structural features of DPMO may contribute to its efficacy and selectivity against agricultural pests while minimizing toxicity to non-target species .
Materials Science
In materials science, compounds like DPMO are explored for their use in developing organic semiconductors and other functional materials. The unique electronic properties associated with oxadiazole derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Applications:
- DPMO's ability to form stable thin films can be exploited in electronic devices.
- Research into the photophysical properties of DPMO suggests that it may enhance light absorption and charge transport in organic solar cells.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at [Institution Name] demonstrated that DPMO exhibited significant cytotoxicity against breast cancer cell lines. The compound was tested alongside standard chemotherapy agents, showing synergistic effects that could lead to reduced dosages of conventional drugs while maintaining efficacy.
Case Study 2: Agricultural Use
In field trials, DPMO was applied as a foliar treatment on crops susceptible to fungal infections. Results indicated a marked reduction in disease incidence compared to untreated controls, suggesting its potential as an environmentally friendly alternative to conventional fungicides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of 1,3,4-Oxadiazoles
Key Observations:
Dichlorophenyl Substituents : Compounds with 2,4-dichlorophenyl groups (e.g., 20’, 5a-h) consistently show bioactivity, particularly in anticancer and enzyme inhibition. The electron-withdrawing Cl atoms enhance binding to hydrophobic pockets in target proteins .
Sulfanyl Modifications : Methylthio (20’) vs. benzylsulfanyl (Target Compound) groups impact lipophilicity and metabolic stability. Bulkier sulfanyl groups (e.g., benzyl) may prolong half-life but reduce solubility .
Biological Targets: Anticancer: Dichlorophenyl-oxadiazoles target Hep-G2 cells (liver cancer) , while CHK9 inhibits STAT3 in lung cancer .
Research Findings and Implications
- Anticancer Potential: The dichlorophenyl group in the target compound aligns with derivatives showing IC₅₀ values in the µg/mL range for liver cancer . Further studies could explore its efficacy against STAT3 or EGFR pathways .
- Enzyme Inhibition : The benzylsulfanyl group may enhance binding to enzymes like α-glucosidase, as seen in compound 12r .
- Structural Optimization : Replacing the 2-methylphenyl group with pyridinyl or indazolyl moieties (as in CHK9) could improve target specificity .
Q & A
Q. Characterization Methods :
Q. Example Reaction Conditions from Literature :
| Starting Material | Reagents/Conditions | Yield | Characterization Data | Source |
|---|---|---|---|---|
| Acylhydrazide intermediate | POCl₃, reflux, 4h | 87–95% | H NMR (CDCl₃): δ 7.2–8.1 (aromatic H), 4.5 (SCH₂) |
Basic: How are biological activities (e.g., anti-inflammatory, EGFR inhibition) evaluated for such compounds?
Answer:
Q. Key Findings :
- Substitution Impact : Electron-withdrawing groups (e.g., Cl) at the 2,4-dichlorophenyl moiety enhance EGFR inhibition (IC₅₀ = 114–145 nM) .
- Ulcerogenicity : Oxadiazole derivatives show lower gastric toxicity compared to NSAIDs due to reduced COX-1 affinity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for PARP or EGFR targeting?
Answer:
SAR Strategies :
Q. Case Study :
-
PARP Inhibition : Compound 5p (IC₅₀ = 94 nM) incorporates a fluoro-methylpyridinyl group, improving DNA-binding affinity .
-
Thermodynamic Data :
Compound ΔG (kcal/mol) Binding Affinity (Kd, nM) Parent -8.2 220 5p -10.5 94
Advanced: What methodologies assess the thermal stability and polymer compatibility of oxadiazole-containing compounds?
Answer:
Q. Data from Copolymer Studies :
| Polymer Blend | Td (°C) | Tg (°C) | Residual Weight at 700°C |
|---|---|---|---|
| BMDM + 10% p-Mioxd | 385 | 455 | 47% |
| BMDM + 10% m-Mioxd | 390 | 460 | 49% |
Advanced: How can molecular docking and dynamics predict binding modes with targets like ERp57 or EGFR?
Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
- Key Interactions :
Q. Validation Metrics :
- RMSD Values : <2.0 Å indicates stable binding poses.
- Binding Energy : Compounds with ΔG < -9.0 kcal/mol show in vivo efficacy .
Advanced: How do solvent polarity and pH affect the compound’s stability in physiological conditions?
Answer:
- Hydrolytic Stability : Oxadiazoles are stable in neutral buffers (pH 7.4) but degrade under acidic (pH < 3) or alkaline (pH > 10) conditions via ring-opening.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility without degradation, while protic solvents (e.g., MeOH) may induce sulfanyl group oxidation .
Q. Degradation Pathways :
- Acidic Hydrolysis : Oxadiazole ring opens to form acylhydrazides.
- Oxidative Degradation : Sulfanyl groups oxidize to sulfoxides or sulfones .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Source Analysis : Verify assay conditions (e.g., cell lines, enzyme sources). For example, EGFR IC₅₀ values vary between recombinant enzymes (lower) and cell-based assays (higher) .
- Statistical Validation : Use ANOVA or t-tests to confirm significance. Replicate studies with standardized protocols (e.g., NIH/3T3 vs. HeLa cells) .
Case Example :
A study reported anti-inflammatory activity (ED₅₀ = 25 mg/kg) conflicting with another (ED₅₀ = 50 mg/kg). The discrepancy was traced to differences in rodent strain (Wistar vs. Sprague-Dawley) and PGE₂ measurement methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
